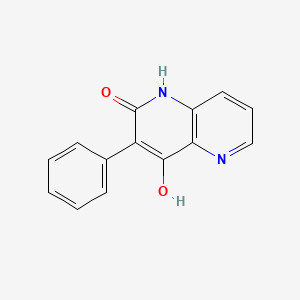![molecular formula C6H4N4O2 B599794 Tetrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 120613-46-9](/img/structure/B599794.png)
Tetrazolo[1,5-a]pyridine-7-carboxylic acid
描述
Tetrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol . This compound is part of the tetrazole family, known for its diverse applications in medicinal chemistry and materials science. The structure consists of a tetrazole ring fused to a pyridine ring, with a carboxylic acid group at the 7-position.
作用机制
Target of Action
The primary targets of Tetrazolo[1,5-a]pyridine-7-carboxylic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that this compound may have favorable pharmacokinetic properties, including bioavailability.
Result of Action
Given the broad range of biological effects exhibited by tetrazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Tetrazolo[1,5-a]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of stable hydrogen bonds. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, thereby altering cellular responses and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable hydrogen bonds with biomolecules. This compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context and the nature of the binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains relatively stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can lead to toxic or adverse effects, including potential disruptions in metabolic pathways and cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with sodium azide under acidic conditions to form the tetrazole ring, followed by carboxylation at the 7-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the cyclization and carboxylation steps to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: The compound can be reduced under specific conditions, affecting the tetrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Tetrazolo[1,5-a]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor agonists.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
- Tetrazolo[1,5-a]pyridine-6-carboxylic acid
- Imidazo[1,2-a]pyridine-7-carboxylic acid
- 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Comparison: Tetrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a tetrazole and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
属性
IUPAC Name |
tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGKNMPSLZJKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653253 | |
| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120613-46-9 | |
| Record name | Tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,3,4]tetrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)
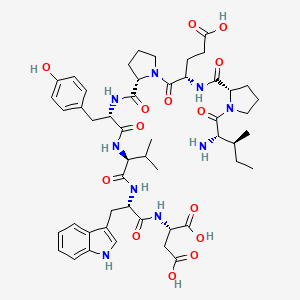
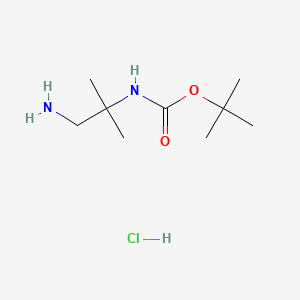
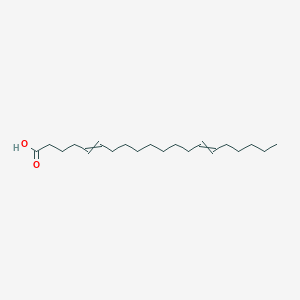
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
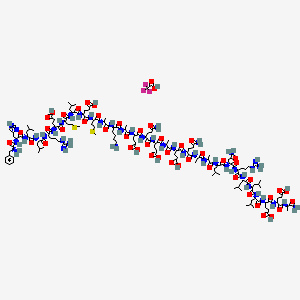


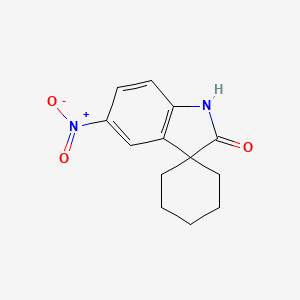
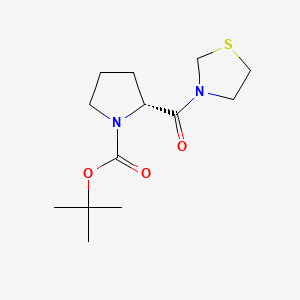
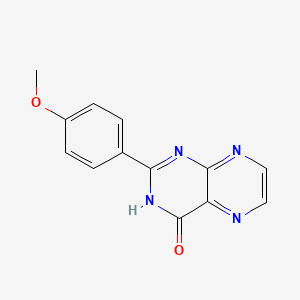
![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
